molecular formula C15H11BrN2O B2875996 3-Bromo-4-phenyl-1,3-dihydro-2h-1,5-benzodiazepin-2-one CAS No. 66752-03-2

3-Bromo-4-phenyl-1,3-dihydro-2h-1,5-benzodiazepin-2-one

Cat. No.: B2875996
CAS No.: 66752-03-2
M. Wt: 315.17
InChI Key: GYTOODLZJOYSOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This specific compound is characterized by the presence of a bromine atom at the third position and a phenyl group at the fourth position of the benzodiazepine core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one typically involves the bromination of 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one. This can be achieved using bromine or N-bromosuccinimide in a solvent such as carbon tetrachloride (CCl4). The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The bromination process is carefully monitored to avoid over-bromination and to ensure the selective formation of the desired product.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound, such as oxides or hydroxylated derivatives.

    Reduction Products: De-brominated or partially reduced derivatives.

Scientific Research Applications

3-Bromo-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its pharmacological properties, including potential anxiolytic and sedative effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The bromine and phenyl groups contribute to the compound’s binding affinity and specificity for the GABA receptors.

Comparison with Similar Compounds

    4-Phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one: Lacks the bromine atom, resulting in different chemical and pharmacological properties.

    7-Bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione: Contains a thione group instead of a ketone, leading to different reactivity and biological activity.

    Diazepam: A well-known benzodiazepine with a different substitution pattern, used widely as an anxiolytic and sedative.

Uniqueness: 3-Bromo-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and pharmacological properties. The presence of the bromine atom enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-bromo-4-phenyl-1,3-dihydro-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-13-14(10-6-2-1-3-7-10)17-11-8-4-5-9-12(11)18-15(13)19/h1-9,13H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTOODLZJOYSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC(=O)C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.